molecular formula C16H22FN3O3 B3981423 4-[5-(azepan-1-yl)-2-fluoro-4-nitrophenyl]morpholine

4-[5-(azepan-1-yl)-2-fluoro-4-nitrophenyl]morpholine

Cat. No.: B3981423
M. Wt: 323.36 g/mol
InChI Key: WJANAISEXQITQI-UHFFFAOYSA-N
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Description

4-[5-(azepan-1-yl)-2-fluoro-4-nitrophenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a fluorinated nitrophenyl group and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(azepan-1-yl)-2-fluoro-4-nitrophenyl]morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(azepan-1-yl)-2-fluoro-4-nitrophenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

4-[5-(azepan-1-yl)-2-fluoro-4-nitrophenyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(azepan-1-yl)-2-fluoro-4-nitrophenyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(azepan-1-yl)-2-fluoro-4-nitrophenyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated nitrophenyl group and azepane moiety make it particularly interesting for research and development in various fields.

Properties

IUPAC Name

4-[5-(azepan-1-yl)-2-fluoro-4-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c17-13-11-16(20(21)22)15(18-5-3-1-2-4-6-18)12-14(13)19-7-9-23-10-8-19/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJANAISEXQITQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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